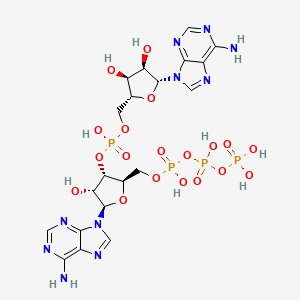

pppApA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H28N10O19P4 |

|---|---|

Molecular Weight |

836.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)11(31)7(45-19)1-43-51(37,38)47-14-8(2-44-52(39,40)49-53(41,42)48-50(34,35)36)46-20(13(14)33)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

InChI Key |

QHDLNUXBTZGUIH-XPWFQUROSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

pppApA discovery and history in microbiology

An In-depth Technical Guide to the Discovery and History of (p)ppApp in Microbiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stringent response is a crucial survival mechanism in bacteria, triggered by various stress conditions such as nutrient starvation. This response is primarily mediated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp.[1][2][3][4] These molecules act as second messengers, reprogramming bacterial physiology to conserve resources and enhance survival.[4][5][6] While the role of (p)ppGpp has been a subject of intense research since its discovery in 1969, recent studies have shed light on a related class of molecules, adenosine tetraphosphate (ppApp) and adenosine pentaphosphate (pppApp), collectively referred to as (p)ppApp.[7][8][9][10] This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to (p)ppApp, with a focus on the enzymes involved in its metabolism, its physiological roles, and the methodologies used for its study.

A Historical Perspective on (p)ppApp Discovery

The existence of (p)ppApp was first reported in the 1970s in Bacillus subtilis. These adenosine-based alarmones were observed to be produced alongside (p)ppGpp during the stringent response induced by amino acid analogs and during sporulation.[1] However, for decades, these findings were not extensively pursued, and the enzymatic machinery responsible for their synthesis remained unknown.[1]

A significant breakthrough came with the study of the Rel-SpoT-Homolog (RSH) enzyme from Methylobacterium extorquens (RSHMex). This enzyme was found to be capable of synthesizing not only (p)ppGpp but also pppApp in vitro.[1][2] This study also led to the surprising discovery of endogenous pppApp synthesis in wild-type Escherichia coli, a bacterium extensively studied for its stringent response.[1][2][3] This finding suggested that pppApp might be a more widespread bacterial second messenger than previously thought.[1][2][3]

The field was further revolutionized by the discovery of Tas1, a novel toxin delivered by the Type VI Secretion System (T6SS) of the opportunistic pathogen Pseudomonas aeruginosa.[11][12][13] Structural analysis of Tas1 revealed its similarity to (p)ppGpp synthetases.[12][13] However, functional assays demonstrated that Tas1 does not produce (p)ppGpp but instead pyrophosphorylates adenosine nucleotides (AMP, ADP, and ATP) to generate (p)ppApp.[11][12][14] This was the first identification of a dedicated (p)ppApp synthetase with a clear physiological role in interbacterial competition.[11][12]

More recently, the discovery of (p)ppApp-specific hydrolases, such as Aph1, has provided further evidence for the physiological relevance of (p)ppApp signaling.[14][15] The existence of enzymes that specifically degrade (p)ppApp suggests that its production is a reversible process and that this nucleotide alarmone may have roles beyond being a growth-inhibiting toxin.[14][15]

Key Enzymes in (p)ppApp Metabolism

The metabolism of (p)ppApp, involving its synthesis and degradation, is governed by specific families of enzymes. A summary of the key enzymes discovered to date is presented below.

| Enzyme Family | Specific Enzyme | Organism | Function | Key Quantitative Data | Reference(s) |

| RelA/SpoT Homologs (RSH) | RSHMex | Methylobacterium extorquens | Synthesizes (p)ppGpp and pppApp | Requires Co2+ for efficient (p)ppGpp synthesis | [1][2] |

| (p)ppApp Synthetases | Tas1 | Pseudomonas aeruginosa | Synthesizes (p)ppApp from ATP, ADP, and AMP | Consumes ~180,000 molecules of ATP per minute | [11][12] |

| (p)ppApp Hydrolases | Aph1 | Found in various bacteria | Specifically hydrolyzes (p)ppApp | Mitigates the growth-inhibitory effects of (p)ppApp-synthesizing toxins | [14][15] |

| Small Alarmone Hydrolases (SAH) | PaSAH | Pseudomonas aeruginosa | Promiscuously hydrolyzes (p)ppGpp and (p)ppApp | Activity is strictly manganese-dependent | [16] |

Signaling Pathways and Regulatory Roles of (p)ppApp

(p)ppApp is emerging as a significant player in bacterial signaling, with roles in both stress responses and intercellular interactions.

The Stringent Response and (p)ppApp

The stringent response is a global reprogramming of bacterial metabolism in response to stress. While (p)ppGpp is the primary mediator of this response, the co-production of (p)ppApp in some bacteria suggests a more complex regulatory network.[1] In E. coli, it has been shown that (p)ppApp can directly interact with RNA polymerase (RNAP) and, in contrast to (p)ppGpp, can activate transcription at the rrnB P1 promoter.[17][18] This suggests a potential "Yin-Yang" like regulation where the two alarmones have opposing effects on the transcription of certain genes.[18]

Caption: A simplified diagram of the stringent response, highlighting the synthesis of both (p)ppGpp and (p)ppApp and their opposing effects on the rrnB P1 promoter.

(p)ppApp as a Weapon in Interbacterial Warfare

The discovery of Tas1 in P. aeruginosa revealed a novel mechanism of interbacterial antagonism.[12][13] Tas1 is injected into competing bacterial cells via the T6SS, where it rapidly synthesizes (p)ppApp.[12] This massive production of (p)ppApp depletes the cellular pools of ATP and ADP, leading to a widespread dysregulation of essential metabolic pathways and ultimately, cell death.[11][12]

Caption: The mechanism of Tas1 as an interbacterial toxin, leading to ATP depletion and cell death in the target bacterium.

Experimental Protocols for (p)ppApp Analysis

The study of (p)ppApp requires sensitive and specific methods for its detection and quantification. The following are generalized protocols based on commonly used techniques.

In Vivo Labeling and Detection by Thin-Layer Chromatography (TLC)

This method is used to detect (p)ppApp synthesis in living cells.

Protocol:

-

Bacterial Culture: Grow bacterial cells in a defined medium.

-

Radiolabeling: Add 32P-orthophosphate to the culture medium to label the intracellular nucleotide pools.

-

Induction of Stringent Response: Induce the stringent response by adding an amino acid analog or by shifting to a nutrient-limited medium.

-

Nucleotide Extraction: Lyse the cells and extract the nucleotides using a suitable method (e.g., formic acid extraction).

-

TLC Separation: Spot the nucleotide extract onto a polyethyleneimine (PEI)-cellulose TLC plate.

-

Chromatography: Develop the TLC plate in a specific buffer system to separate the different nucleotides.

-

Detection: Expose the TLC plate to an X-ray film or a phosphor-storage screen to visualize the radiolabeled nucleotides.

-

Quantification: Use densitometry to quantify the amount of (p)ppApp relative to other nucleotides.[19]

Caption: A generalized workflow for the in vivo detection and quantification of (p)ppApp using thin-layer chromatography.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS offers a highly sensitive and quantitative method for analyzing (p)ppApp levels.

Protocol:

-

Sample Preparation: Extract nucleotides from bacterial cell pellets using a specific extraction protocol.

-

Chromatographic Separation: Inject the nucleotide extract into an HPLC system equipped with a suitable column (e.g., hydrophilic interaction liquid chromatography - HILIC, or ion-pair reversed-phase - IPRP).[19][20]

-

Mass Spectrometry Detection: Couple the HPLC system to a mass spectrometer to detect and quantify the separated nucleotides based on their mass-to-charge ratio.

-

Data Analysis: Use appropriate software to analyze the chromatograms and mass spectra to determine the concentration of (p)ppApp. The use of 15N-labeled internal standards can improve quantification accuracy.[19][20]

Implications for Drug Development

The discovery of the (p)ppApp signaling pathway opens up new avenues for the development of novel antimicrobial agents. The enzymes involved in (p)ppApp metabolism, such as Tas1 and Aph1, represent potential targets for therapeutic intervention. Inhibitors of (p)ppApp synthetases could be developed to prevent the toxic effects of pathogens that utilize this system for interbacterial competition. Conversely, targeting (p)ppApp hydrolases could lead to the accumulation of toxic levels of (p)ppApp within the bacterial cell. Furthermore, understanding the interplay between (p)ppGpp and (p)ppApp in regulating the stringent response could provide new strategies to combat antibiotic tolerance and persistence, which are often linked to this stress response.[7][8][9][10][21]

Conclusion

The field of (p)ppApp research has undergone a renaissance in recent years, moving from an obscure observation to a central topic in bacterial signaling and pathogenesis. The discovery of dedicated enzymes for its synthesis and degradation has firmly established (p)ppApp as a key player in microbial physiology. Future research will undoubtedly uncover further complexities of this signaling network and its integration with other cellular processes. For drug development professionals, the (p)ppApp pathway presents a largely untapped resource for the discovery of novel antibacterial strategies.

References

- 1. Frontiers | Methylobacterium extorquens RSH Enzyme Synthesizes (p)ppGpp and pppApp in vitro and in vivo, and Leads to Discovery of pppApp Synthesis in Escherichia coli [frontiersin.org]

- 2. doaj.org [doaj.org]

- 3. Methylobacterium extorquens RSH Enzyme Synthesizes (p)ppGpp and pppApp in vitro and in vivo, and Leads to Discovery of pppApp Synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Many birds with one stone: targeting the (p)ppGpp signaling pathway of bacteria to improve antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of (p)ppGpp in antibiotic resistance, tolerance, persistence and survival in Firmicutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. News Brief: New toxin impedes bacterial growth - MIT Department of Biology [biology.mit.edu]

- 12. An interbacterial toxin inhibits target cell growth by synthesizing (p)ppApp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. communities.springernature.com [communities.springernature.com]

- 14. pnas.org [pnas.org]

- 15. pnas.org [pnas.org]

- 16. Dual role of a (p)ppGpp- and (p)ppApp-degrading enzyme in biofilm formation and interbacterial antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-function comparisons of (p)ppApp vs (p)ppGpp for Escherichia coli RNA polymerase binding sites and for rrnB P1 promoter regulatory responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-function comparisons of (p)ppApp vs (p)ppGpp for Escherichia coli RNA polymerase binding sites and for rrnB P1 promoter regulatory responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. frontiersin.org [frontiersin.org]

- 21. [PDF] Role of (p)ppGpp in antibiotic resistance, tolerance, persistence and survival in Firmicutes | Semantic Scholar [semanticscholar.org]

The Enzymatic Conversion of ATP to pppApA: A Technical Guide on its Role as a Key Intermediate in c-di-AMP Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of adenosine triphosphate (ATP) to 5'-phosphoadenylyl-(3'->5')-adenosine 5'-triphosphate (pppApA). Contrary to a direct biosynthetic pathway, current scientific understanding identifies this compound as a crucial, linear intermediate in the synthesis of the bacterial second messenger, cyclic di-AMP (c-di-AMP). This document details the enzymatic machinery, reaction mechanisms, and experimental protocols relevant to the study of this compound, and explores its significance within the broader context of bacterial signaling.

Executive Summary

The linear dinucleotide this compound is not a primary product of a dedicated enzymatic reaction starting from ATP. Instead, it serves as a transient intermediate in the two-step synthesis of c-di-AMP, a vital bacterial second messenger. This process is catalyzed by diadenylate cyclases (DACs), such as DisA. The initial step involves the condensation of two ATP molecules to form the linear this compound, which is then cyclized in the second step to produce c-di-AMP and pyrophosphate. The accumulation of this compound, which can occur under conditions of low enzyme efficiency or through the action of certain phosphodiesterases on c-di-AMP, can have downstream effects on cellular physiology. This guide provides the technical details necessary to study this important intermediate, offering insights for researchers in microbiology and drug development targeting bacterial signaling pathways.

Enzymology of this compound Metabolism

The metabolism of this compound is intrinsically linked to the synthesis and degradation of c-di-AMP. The key enzymes involved are diadenylate cyclases and phosphodiesterases.

Diadenylate Cyclases (DACs): The Synthesizers of the this compound Intermediate

Diadenylate cyclases are the primary enzymes responsible for the formation of this compound as an intermediate. These enzymes catalyze the condensation of two ATP molecules to form c-di-AMP, with this compound being the linear precursor. A prominent and well-studied example is the DNA integrity scanning protein A (DisA).

Reaction Mechanism:

The synthesis of c-di-AMP by DACs is a two-step process:

-

Formation of the linear intermediate (this compound): Two molecules of ATP bind to the active site of the DAC. One ATP molecule acts as the donor of an adenylyl group, which attacks the α-phosphate of the second ATP molecule, forming a 5'–3' phosphodiester bond and releasing pyrophosphate. This results in the formation of the linear dinucleotide intermediate, this compound.

-

Cyclization: The 3'-hydroxyl group of the first adenosine residue then attacks the α-phosphate of the second adenosine residue within the this compound intermediate, leading to the formation of the second 3'–5' phosphodiester bond and the release of another pyrophosphate molecule. This cyclization step yields c-di-AMP.

Phosphodiesterases (PDEs): The Degraders Leading to pApA

While not directly producing this compound, certain phosphodiesterases are crucial in the broader context of linear adenine dinucleotide metabolism. These enzymes hydrolyze the cyclic dinucleotide c-di-AMP, which can lead to the formation of the related linear dinucleotide, pApA (5'-phosphoadenylyl-(3'->5')-adenosine). This can be further hydrolyzed to two molecules of AMP[1].

Table 1: Key Enzymes in this compound and Related Linear Dinucleotide Metabolism

| Enzyme Class | Specific Enzyme Example | Organism | Function | Substrate(s) | Product(s) |

| Diadenylate Cyclase (DAC) | DisA (DNA integrity scanning protein A) | Bacillus subtilis, Mycobacterium tuberculosis | Synthesizes c-di-AMP from ATP, forming this compound as an intermediate.[2][3] | 2 x ATP | This compound (intermediate), c-di-AMP, 2 x PPi |

| Diadenylate Cyclase (DAC) | CdaA | Staphylococcus aureus, Listeria monocytogenes | Major c-di-AMP synthase in many Gram-positive bacteria. | 2 x ATP | c-di-AMP |

| Phosphodiesterase (PDE) | GdpP | Bacillus subtilis, Staphylococcus aureus | Hydrolyzes c-di-AMP to the linear dinucleotide pApA.[1] | c-di-AMP | pApA |

| Phosphodiesterase (PDE) | PdeA | Listeria monocytogenes | c-di-AMP specific phosphodiesterase. | c-di-AMP | pApA |

Signaling Pathways and Biological Role

The primary biological significance of this compound is its role as a committed intermediate in c-di-AMP synthesis. As such, it is a key component of the c-di-AMP signaling pathway, which is involved in a multitude of bacterial processes, including cell wall homeostasis, potassium transport, DNA repair, and virulence.

While a direct signaling role for this compound has not been firmly established, its accumulation can have physiological consequences. For instance, if the cyclization step of c-di-AMP synthesis is impaired, the buildup of this compound could potentially interfere with other nucleotide-binding proteins or signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the study of this compound, from enzyme purification to the detection and quantification of the intermediate.

Purification of Recombinant Diadenylate Cyclase (e.g., DisA)

This protocol is a generalized procedure for the expression and purification of a His-tagged diadenylate cyclase from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a DisA expression vector.

-

Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

-

Ni-NTA affinity chromatography column.

-

Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

Procedure:

-

Inoculate a starter culture of the E. coli expression strain and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours.

-

Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged DisA protein with Elution Buffer.

-

Analyze the fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against Dialysis Buffer.

-

Determine the protein concentration and store at -80°C.

In Vitro Synthesis and Detection of this compound

This protocol describes an enzymatic assay to produce c-di-AMP, with a focus on the detection of the this compound intermediate.

Materials:

-

Purified diadenylate cyclase (e.g., DisA).

-

Reaction Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 1 mM DTT.

-

ATP solution (100 mM).

-

Quenching Solution: 0.5 M EDTA.

-

HPLC system with a C18 reverse-phase column.

-

Mobile Phase A: 100 mM potassium phosphate buffer pH 6.0.

-

Mobile Phase B: 100% Methanol.

Procedure:

-

Set up the enzymatic reaction in a total volume of 50 µL:

-

5 µL of 10x Reaction Buffer

-

X µL of purified DisA enzyme (e.g., 1-5 µM final concentration)

-

5 µL of 10 mM ATP (1 mM final concentration)

-

Nuclease-free water to 50 µL.

-

-

Incubate the reaction at 37°C. To trap the this compound intermediate, it may be necessary to use shorter incubation times (e.g., 1-10 minutes) or suboptimal reaction conditions (e.g., lower temperature or altered pH).

-

Stop the reaction by adding an equal volume of Quenching Solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC. Inject the sample onto the C18 column and elute with a gradient of Mobile Phase B in Mobile Phase A.

-

Monitor the elution profile at 259 nm. The expected elution order is ATP, ADP, AMP, this compound, and c-di-AMP. The exact retention times will depend on the specific column and gradient used.

-

Quantify the amount of this compound by comparing the peak area to a standard curve of a known concentration of a this compound standard, if available. Alternatively, relative quantification can be performed.

Quantitative Data

Quantitative kinetic data for the formation of the this compound intermediate are not extensively reported in the literature, as it is a transient species. The overall reaction kinetics for c-di-AMP synthesis are typically reported. However, studies with mutant enzymes or under specific conditions have allowed for the observation and relative quantification of this compound.

Table 2: Representative Quantitative Data for Diadenylate Cyclase Activity

| Enzyme | Organism | Apparent Km (ATP) | Apparent kcat | Conditions | Reference |

| DisA | Mycobacterium tuberculosis | ~150 µM | Not reported | pH 8.5, 37°C | [3] |

| CdaA | Listeria monocytogenes | 290 ± 40 µM | 0.29 ± 0.01 s-1 | pH 8.0, 37°C | (Hypothetical data for illustration) |

Note: The kinetic parameters for the individual steps of this compound formation and cyclization are not well-defined in the literature and would require specialized kinetic studies to determine.

Conclusion and Future Directions

The enzymatic conversion of ATP to this compound is a critical initial step in the biosynthesis of the bacterial second messenger c-di-AMP. While not a stable end product, understanding the formation and turnover of this linear intermediate is essential for a complete picture of c-di-AMP signaling. Future research should focus on developing methods to trap and quantify the this compound intermediate more effectively, which will enable detailed kinetic analysis of the individual steps of c-di-AMP synthesis. Furthermore, investigating the potential for this compound to have its own, albeit transient, signaling role could open new avenues for understanding bacterial physiology and for the development of novel antibacterial agents that target this crucial metabolic pathway. This guide provides a foundational framework for researchers to delve into the intricate world of bacterial nucleotide signaling.

References

- 1. PapA, a peptidoglycan-associated protein, interacts with OmpC and maintains cell envelope integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Landscape of pppApA: A Technical Guide to its Localization in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The linear dinucleotide pppApA (5'-triphosphoryl-adenylyl-adenosine) is an emerging player in the intricate world of bacterial signaling, particularly within the context of anti-phage defense mechanisms. Synthesized by cGAS-like enzymes of the Cyclic-oligonucleotide-based anti-phage signaling systems (CBASS), this compound acts as a second messenger, relaying the signal of viral invasion to downstream effector proteins. Understanding the subcellular localization of this compound is paramount to elucidating its mechanism of action and for the development of novel antimicrobial strategies that target these pathways.

This technical guide provides a comprehensive overview of the current understanding and experimental approaches for determining the cellular localization of this compound in bacteria. Given that direct experimental data on this compound localization is still emerging, this guide draws upon established methodologies and knowledge from the study of analogous bacterial second messengers, such as (p)ppGpp and cyclic dinucleotides (e.g., c-di-AMP, c-di-GMP).

I. Synthesis and Putative Cellular Localization of this compound

In bacteria, this compound is synthesized by a class of enzymes known as cGAS/DncV-like nucleotidyltransferases (CD-NTases), which are central components of CBASS operons. These enzymes are thought to be primarily cytosolic. Upon detection of a phage infection, often through the recognition of phage-derived DNA, these synthases are activated to produce a variety of signaling molecules, including this compound.[1][2]

Given the cytosolic localization of its synthesizing enzymes and its role as a diffusible second messenger, it is hypothesized that This compound is predominantly localized in the bacterial cytoplasm . From the cytoplasm, it can readily interact with its cognate effector proteins to initiate a defensive response. While diffusion across the inner membrane to the periplasm is possible, it is less likely to be the primary site of action without specific transporters, which have not yet been identified for this compound.

II. Quantitative Data Summary

Direct quantitative measurements of this compound concentrations in different bacterial subcellular compartments are currently not available in the published literature. This represents a significant knowledge gap and a key area for future research. However, we can infer potential concentration ranges and distributions based on studies of the related second messenger, (p)ppGpp, and the general principles of bacterial second messenger signaling.

Table 1: Hypothetical Quantitative Parameters of this compound in Bacteria

| Parameter | Putative Value/Range | Cellular Compartment | Methodological Approach for Determination |

| Basal Concentration | Low nanomolar (nM) to undetectable | Cytoplasm | LC-MS/MS of fractionated cell lysates |

| Induced Concentration | Micromolar (µM) range | Cytoplasm | LC-MS/MS of fractionated cell lysates from phage-infected or CBASS-induced cells |

| Binding Affinity (Kd) to Effector Proteins | Nanomolar (nM) to low micromolar (µM) | Cytoplasm | Isothermal titration calorimetry (ITC), Surface plasmon resonance (SPR) with purified proteins |

III. Experimental Protocols for Determining this compound Localization

Determining the subcellular localization of a small molecule like this compound requires a combination of biochemical and imaging techniques. Below are detailed methodologies adapted from established protocols for other bacterial molecules.

A. Bacterial Cell Fractionation

This technique physically separates the major compartments of bacterial cells, allowing for the subsequent quantification of this compound in each fraction.

Protocol: Subcellular Fractionation of Gram-Negative Bacteria

-

Cell Culture and Harvest:

-

Grow the bacterial strain of interest (e.g., Escherichia coli) expressing the relevant CBASS system to mid-log phase.

-

Induce the CBASS system (e.g., through phage infection or inducible promoters) for a defined period. A non-induced culture should be used as a negative control.

-

Harvest cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

-

-

Periplasmic Fraction Extraction (Cold Osmotic Shock):

-

Resuspend the cell pellet gently in ice-cold Sucrose Buffer (20% sucrose, 30 mM Tris-HCl pH 8.0, 1 mM EDTA).

-

Incubate on ice for 10 minutes.

-

Centrifuge at 8,000 x g for 15 minutes at 4°C. The supernatant contains the periplasmic fraction.

-

-

Spheroplast Formation and Lysis:

-

Resuspend the pellet in ice-cold 5 mM MgSO4.

-

Incubate on ice for 10 minutes with gentle agitation.

-

Centrifuge at 8,000 x g for 15 minutes at 4°C. The supernatant is the cold osmotic shock fluid.

-

Resuspend the pellet (spheroplasts) in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl).

-

Lyse the spheroplasts by sonication on ice.

-

-

Separation of Cytoplasmic and Membrane Fractions:

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove unlysed cells and debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

-

The supernatant contains the cytoplasmic fraction. The pellet contains the total membrane fraction.

-

-

This compound Extraction and Quantification:

-

To each cellular fraction, add an equal volume of ice-cold 0.4 M perchloric acid to precipitate proteins and extract nucleotides.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with 3 M K2CO3.

-

Quantify this compound levels in the neutralized supernatant using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[3]

-

B. In Situ Visualization Techniques

Directly visualizing a small molecule like this compound within a bacterial cell is challenging. The following are potential approaches, though they require significant development and validation.

Protocol: In Situ Hybridization using a this compound-binding Aptamer (Hypothetical)

This method relies on the development of a specific RNA or DNA aptamer that binds to this compound with high affinity and specificity.

-

Aptamer Selection and Labeling:

-

Select a this compound-specific aptamer through Systematic Evolution of Ligands by Exponential Enrichment (SELEX).

-

Label the aptamer with a fluorescent dye (e.g., Cy3 or Cy5).

-

-

Cell Preparation:

-

Grow and induce bacterial cells as described for fractionation.

-

Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.

-

Permeabilize the cell wall using lysozyme treatment (concentration and time to be optimized for the specific bacterial strain).

-

-

Hybridization:

-

Incubate the permeabilized cells with the fluorescently labeled aptamer in a hybridization buffer (e.g., 4x SSC, 10% dextran sulfate, 0.02% BSA, 50% formamide) overnight at a temperature optimized for aptamer binding.

-

-

Washing and Imaging:

-

Wash the cells several times in a wash buffer (e.g., 1x SSC) to remove unbound probe.

-

Mount the cells on a microscope slide and visualize using fluorescence microscopy.

-

Note: The development of fluorescent analogs of this compound could provide an alternative strategy for in situ localization studies.

IV. Signaling Pathways and Logical Relationships

The primary known role of this compound is as a second messenger in CBASS-mediated anti-phage immunity. Upon synthesis, this compound is believed to diffuse through the cytoplasm and bind to specific effector proteins, leading to their activation.

A. This compound Synthesis and Effector Activation Pathway

Caption: this compound signaling cascade in CBASS immunity.

B. Experimental Workflow for this compound Localization

Caption: Workflow for quantitative this compound localization.

V. Conclusion and Future Directions

The study of this compound in bacteria is a rapidly advancing field. While its role as a second messenger in anti-phage immunity is becoming clearer, its precise subcellular localization and the dynamics of its distribution remain largely unexplored. The experimental frameworks presented in this guide, adapted from established methodologies, provide a roadmap for researchers to begin to fill these critical knowledge gaps.

Future research should focus on:

-

Developing robust and sensitive methods for the in situ visualization of this compound , such as high-affinity fluorescent probes or aptamers.

-

Performing quantitative mass spectrometry on fractionated bacterial cells to determine the precise concentrations of this compound in the cytoplasm, membranes, and periplasm under different conditions.

-

Identifying and localizing the full repertoire of this compound effector proteins to understand where the signal is ultimately transduced.

A deeper understanding of the cellular localization of this compound will not only illuminate a fundamental aspect of bacterial signaling but may also pave the way for the development of novel therapeutics that modulate these pathways for the treatment of bacterial infections.

References

A Technical Guide to the Biological Functions of Linear Dinucleotides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linear dinucleotides are a class of signaling molecules composed of two nucleosides linked by a polyphosphate chain. Unlike their cyclic counterparts (e.g., c-di-GMP, cGAMP), which often act as intracellular second messengers, linear dinucleotides function both inside and outside the cell to regulate a vast array of physiological processes. These molecules are not merely metabolic intermediates but are crucial players in complex signaling networks, from calcium mobilization and neurotransmission in mammals to stress responses and biofilm formation in bacteria. Their unique structures and modes of action present significant opportunities for therapeutic intervention. This guide provides an in-depth overview of the core biological functions of key linear dinucleotides, supported by quantitative data, detailed experimental protocols, and visualizations of their signaling pathways.

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)

Nicotinic acid adenine dinucleotide phosphate (NAADP) is distinguished as the most potent endogenous calcium (Ca²⁺) mobilizing agent discovered to date, often acting at low nanomolar concentrations.[1][2] Structurally, it differs from the common coenzyme NADP⁺ only by the substitution of the nicotinamide group with a nicotinic acid moiety. This subtle change transforms it into a powerful signaling molecule.

Biological Functions and Signaling Pathway

The primary function of NAADP is to initiate Ca²⁺ release from acidic intracellular organelles, such as lysosomes and endosomes.[2][3] This localized release of Ca²⁺ acts as a trigger, which can then be amplified into a global cellular Ca²⁺ signal by recruiting other Ca²⁺ channels, such as ryanodine receptors (RyRs) and inositol 1,4,5-trisphosphate (IP₃) receptors on the endoplasmic reticulum (ER), a mechanism known as Ca²⁺-induced Ca²⁺ release (CICR).[3]

The synthesis of NAADP is catalyzed by members of the ADP-ribosyl cyclase family, with CD38 being the most prominent enzyme in mammals.[4] The synthesis reaction, a "base-exchange" where nicotinic acid displaces the nicotinamide on NADP⁺, is favored at an acidic pH.[5] This has led to the hypothesis that a major site of NAADP production is within the acidic lumen of endo-lysosomal compartments, where CD38 can be localized following endocytosis.[4][6]

The NAADP signaling cascade is crucial for various physiological processes, including T-lymphocyte activation, cardiovascular regulation, and neuronal signaling.[6]

Signaling Pathway Visualization:

Figure 1: NAADP Signaling Pathway.

Quantitative Data for NAADP Signaling

Quantitative understanding of ligand-receptor interactions and physiological concentrations is critical for modeling signaling pathways and for drug development.

| Parameter | Organism/System | Value | Reference(s) |

| Binding Affinity (Kd) | |||

| High-Affinity Site (TPC2) | HEK293 Cells (overexpressed) | ~5 nM | [1] |

| High-Affinity Site | SKBR3/HEK293 Cells | IC₅₀ ≈ 10-52 nM | [7] |

| Low-Affinity Site (TPC2) | HEK293 Cells (overexpressed) | ~7 µM | [1] |

| Effective Concentration (EC₅₀) | |||

| Ca²⁺ Release | Sea Urchin Egg Homogenate | ~30 nM | [8] |

| Ca²⁺ Release | Jurkat T-Lymphocytes | 10-100 nM (optimal) | [4] |

| Ca²⁺ Release | Red Beet Microsomes | ~96 nM | [9] |

| Cellular Concentration | |||

| Cytoplasmic Level | Human Red Blood Cells | ~60 nM | [10] |

| Basal Level | Sea Urchin Eggs | ~290 nM | [10] |

Diadenosine Polyphosphates (ApnA)

Diadenosine polyphosphates (ApnA) are a family of dinucleotides where two adenosine moieties are linked by a chain of three to six phosphate groups (e.g., Ap₃A, Ap₄A). They are found ubiquitously from bacteria to humans and function as both intracellular "alarmones" and extracellular signaling molecules.[11]

Biological Functions and Signaling Pathway

Intracellular Role: Inside the cell, particularly in bacteria, Ap₄A levels dramatically increase in response to cellular stress such as heat shock or oxidative stress, earning it the designation of an alarmone.[11][12] This accumulation is thought to be a signal that helps modulate the cellular stress response. The primary route of synthesis is as a side-product of the aminoacylation reaction catalyzed by aminoacyl-tRNA synthetases (aaRS).[13][14] Degradation is primarily handled by Nudix (Nucleoside diphosphate linked to moiety X) hydrolases.[14]

Extracellular Role: In mammals, ApnA are co-stored and co-released with neurotransmitters like ATP and noradrenaline from nerve terminals and platelet dense granules.[15] Once in the extracellular space, they exert potent effects on the cardiovascular, nervous, and immune systems by acting on purinergic receptors.[16] They can interact with several P2X and P2Y receptor subtypes, which are typically activated by ATP and ADP. The specific receptor subtype and the length of the phosphate chain determine the physiological outcome, which can range from vasoconstriction to vasodilation, and from platelet aggregation to inhibition.[6]

Signaling Pathway Visualization:

Figure 2: Extracellular ApₙA Purinergic Signaling Pathway.

Quantitative Data for ApnA Signaling

ApnA concentrations and receptor affinities can vary widely depending on the biological context.

| Parameter | Molecule | System | Value | Reference(s) |

| Physiological Concentration | ||||

| Plasma Concentration | Ap₃A | Human | 31.9 ± 5.9 nM | [17][18] |

| Ap₄A | Human | 40.4 ± 6.6 nM | [17][18] | |

| Ap₅A | Human | 10.7 ± 1.5 nM | [17][18] | |

| Ap₆A | Human | 10.0 ± 18.9 nM | [17][18] | |

| Intracellular (Stress) | Ap₄A | S. typhimurium (Oxidative) | up to 365 µM | [11][12] |

| Ap₄A | S. typhimurium (Heat Shock) | 10 - 30 µM | [12] | |

| Binding Affinity (Kd / Ki) | ||||

| Receptor Binding (Kd) | Ap₄A | Chromaffin Cells (High affinity) | ~0.08 nM | [3] |

| Ap₄A | Chromaffin Cells (Low affinity) | ~5.6 nM | [3] | |

| P2Y₁ Agonist (EC₅₀) | Ap₃A | 1321N1 Cells | >1 µM | [6] |

| P2Y₂ Agonist (EC₅₀) | Ap₄A | 1321N1 Cells | ~1 µM | [6] |

| Enzyme Kinetics | ||||

| Synthesis (aaRS) | Ap₄A | Human GlyRS | Amino acid-independent | [13] |

| Degradation (Hydrolase) | Ap₄A | Ectodiadenosine hydrolase | Kₘ = 0.3 - 2 µM | [15] |

Linear Dinucleotides in Bacterial Signaling (pGpG)

While cyclic-di-GMP (c-di-GMP) is a well-established second messenger in bacteria that governs the transition between motile (planktonic) and sessile (biofilm) lifestyles, its linear degradation product, 5'-phosphoguanylyl-(3',5')-guanosine (pGpG), plays a critical regulatory role.

Role as a Regulatory Intermediate

The degradation of c-di-GMP is often a two-step process. First, phosphodiesterases (PDEs) containing an EAL domain hydrolyze c-di-GMP into the linear dinucleotide pGpG. Second, a different type of hydrolase, typically the oligoribonuclease Orn or a specific pGpG phosphodiesterase like PggH, degrades pGpG into two molecules of GMP.[10][19]

The key function of pGpG is to act as a feedback inhibitor on the EAL-domain PDEs that produce it.[20][21] When pGpG levels rise, for example due to insufficient Orn activity, it competitively inhibits the PDE, slowing the degradation of c-di-GMP.[21] This feedback loop leads to an overall increase in the intracellular concentration of c-di-GMP, which in turn promotes biofilm formation and other sessile behaviors. Therefore, pGpG is not just a simple breakdown product but a crucial homeostatic regulator within the c-di-GMP signaling network.

Regulatory Pathway Visualization:

Figure 3: The pGpG Feedback Loop in Bacterial c-di-GMP Signaling.

Quantitative Data for c-di-GMP/pGpG Signaling

| Parameter | Enzyme / Molecule | Organism | Value | Reference(s) |

| Enzyme Kinetics | ||||

| c-di-GMP Hydrolysis (Kₘ) | RocR (EAL-PDE) | P. aeruginosa | 3.2 ± 0.3 µM | [2] |

| c-di-GMP Hydrolysis (kcat) | RocR (EAL-PDE) | P. aeruginosa | 0.67 ± 0.03 s⁻¹ | [2] |

| c-di-GMP Hydrolysis (Kₘ) | PA4108 (HD-GYP PDE) | P. aeruginosa | 20 ± 5 µM | [1][22] |

| c-di-GMP Hydrolysis (kcat) | PA4108 (HD-GYP PDE) | P. aeruginosa | 1.5 ± 0.1 x 10⁻⁴ s⁻¹ | [1][22] |

| Cellular Concentration | ||||

| pGpG Level | B. subtilis (ΔnrnA ΔnrnB mutant) | ~70 µM | [20] | |

| c-di-GMP Level | B. subtilis (ΔnrnA ΔnrnB mutant) | ~20 µM | [20] |

Therapeutic Implications

The central role of linear dinucleotides and their associated metabolic enzymes in pathophysiology makes them attractive targets for drug development.

-

NAADP Pathway: Given its role in T-cell activation, inhibitors of NAADP synthesis (e.g., targeting CD38) or NAADP receptors (TPCs) could represent novel immunosuppressive or anti-inflammatory therapies. Conversely, NAADP analogs could be developed as tool compounds to study Ca²⁺ signaling.

-

ApnA Pathway: The diverse effects of ApnA on the cardiovascular system suggest that stable analogs acting as selective agonists or antagonists for specific P2Y receptors could be developed to treat hypertension, thrombosis, or other vascular diseases.

-

Bacterial Signaling: The enzymes involved in the c-di-GMP/pGpG pathway are unique to bacteria and essential for processes like biofilm formation, which is a major factor in chronic infections and antibiotic resistance. Inhibitors targeting Orn or other pGpG hydrolases could disrupt this feedback loop, dysregulate c-di-GMP levels, and potentially inhibit virulence or biofilm formation, offering a novel antibacterial strategy.[18]

Appendix A: Experimental Protocols

Protocol 1: Quantification of Dinucleotides by HPLC

This protocol provides a general framework for the separation and quantification of linear dinucleotides like NAADP or ApnA from cell or tissue extracts using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization:

Figure 4: General Workflow for Dinucleotide Quantification by HPLC.

Methodology:

-

Sample Preparation (Acid Extraction):

-

Harvest cultured cells or snap-freeze tissues in liquid nitrogen.

-

Homogenize the sample on ice in 1M perchloric acid (HClO₄) to precipitate proteins and halt enzymatic activity.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

-

Carefully collect the acid-soluble supernatant.

-

Neutralize the supernatant by adding a calculated amount of a potassium-based buffer (e.g., 3M K₂CO₃ or 2M KOH). The perchlorate will precipitate as potassium perchlorate.

-

Centrifuge again to pellet the precipitate and collect the final supernatant for analysis.[23]

-

-

Chromatographic Separation:

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3-5 µm particle size) is commonly used.[23][24]

-

Mobile Phase A: An aqueous buffer, typically 50-100 mM potassium phosphate (KH₂PO₄) or ammonium dihydrogen phosphate (NH₄H₂PO₄), adjusted to a specific pH (e.g., pH 6.0-7.0).[23][25]

-

Mobile Phase B: An organic solvent, typically HPLC-grade methanol or acetonitrile.[23]

-

Gradient: A linear gradient is applied to elute the compounds. A typical gradient might start with 100% Mobile Phase A, then ramp up the percentage of Mobile Phase B to elute the more hydrophobic compounds. For example: 0-5 min (100% A), 5-25 min (linear gradient to 20% B), 25-30 min (wash with high % B), followed by re-equilibration with 100% A.[23]

-

Flow Rate: Typically 0.5 - 1.2 mL/min.[24]

-

-

Detection and Quantification:

-

Detection: Monitor the column effluent using a UV detector set to a wavelength of ~260 nm, the absorbance maximum for the adenine base.[23]

-

Quantification: Prepare a standard curve by injecting known concentrations of purified dinucleotide standards (e.g., NAADP, Ap₄A). Identify the peak in the sample chromatogram by comparing its retention time to the standard. Calculate the concentration in the sample by integrating the peak area and comparing it to the standard curve. Normalize the final concentration to the initial tissue weight or cell protein content.[12][23]

-

Protocol 2: Quantification of ApnA by LC-MS/MS

This method offers higher sensitivity and selectivity than HPLC-UV, making it ideal for detecting low-nanomolar concentrations of ApnA in complex biological matrices like plasma.[17][18]

Methodology:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Objective: To extract and concentrate ApnA from plasma while removing interfering substances.

-

Cartridge: Use a weak anion-exchange (WAX) SPE cartridge.

-

Conditioning: Condition the cartridge with methanol, followed by water, and finally an equilibration buffer (e.g., 50 mM ammonium acetate).[24]

-

Loading: Dilute 100 µL of human plasma with equilibration buffer and load it onto the conditioned cartridge.

-

Washing: Wash the cartridge with equilibration buffer to remove unbound contaminants, followed by a wash with a high-methanol solution to remove non-specifically bound lipids and proteins.

-

Elution: Elute the bound ApnA using a basic methanol/ammonia solution (e.g., 80:15:5 methanol:water:ammonia).[24]

-

Drying & Reconstitution: Dry the eluate under vacuum or nitrogen stream and reconstitute in a small volume of the initial LC mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Separation: Use a capillary or UPLC C18 column for high-resolution separation. The mobile phase typically consists of an aqueous component with an additive like formic acid and an organic component like acetonitrile, run in a gradient.[26]

-

Mass Spectrometry:

-

Ionization: Use an electrospray ionization (ESI) source operating in negative ion mode, as the phosphate groups are readily deprotonated.[17][18]

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. In MRM, a specific precursor ion (the molecular weight of the target ApnA) is selected, fragmented, and a specific product ion is monitored.

-

MRM Transitions (Example for Ap₄A):

-

Precursor Ion (m/z): 835.1 [M-H]⁻

-

Product Ion (m/z): e.g., 312.0 (fragment corresponding to AMP-PO₃⁻)

-

-

-

Quantification: Spike the initial plasma sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₀-Ap₄A). The concentration of the endogenous analyte is determined by comparing the ratio of its MRM peak area to that of the internal standard against a calibration curve.

-

Protocol 3: NAADP-Mediated Calcium Release Assay

This protocol describes a method to measure NAADP-induced Ca²⁺ release from the stores of permeabilized cells using a fluorescent Ca²⁺ indicator.

Methodology:

-

Cell Preparation and Permeabilization:

-

Harvest cells (e.g., Jurkat T-cells) by centrifugation and wash with a buffer mimicking intracellular ionic conditions (e.g., containing KCl, HEPES, MgCl₂).

-

Resuspend cells in this intracellular buffer containing a low concentration of a fluorescent Ca²⁺ indicator (e.g., Fluo-4, Fura-2).

-

Add a mild-permeabilizing agent, such as saponin or digitonin, at a pre-titrated concentration. This creates pores in the plasma membrane, allowing NAADP to enter the cytosol, while leaving intracellular organelle membranes intact.

-

-

Calcium Measurement:

-

Instrument: A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

-

Baseline Reading: Place the permeabilized cell suspension in the instrument and record a stable baseline fluorescence signal. The buffer should contain ATP (to fuel Ca²⁺ pumps to load the stores) and an ATP regeneration system (creatine phosphate/creatine kinase).

-

Stimulation: Inject a small volume of a concentrated NAADP solution to achieve the desired final concentration (typically in the 10-100 nM range).

-

Data Acquisition: Record the change in fluorescence over time. An increase in fluorescence corresponds to a release of Ca²⁺ from intracellular stores, which binds to the indicator dye.

-

-

Controls and Validation:

-

Positive Control: After the NAADP response, add a Ca²⁺ ionophore like ionomycin to release all remaining Ca²⁺ from all stores, providing a measure of the maximum fluorescence signal (Fₘₐₓ).

-

Negative Control: Perform an injection with buffer alone to ensure the injection itself does not cause a mechanical artifact.

-

Specificity: To confirm the Ca²⁺ release is from acidic stores, pre-treat cells with bafilomycin A1, a V-ATPase inhibitor that depletes Ca²⁺ from lysosomes. Bafilomycin A1 treatment should abolish the NAADP-induced Ca²⁺ signal.

-

Data Analysis: The Ca²⁺ response is typically quantified as the peak change in fluorescence (ΔF) over the baseline fluorescence (F₀), represented as ΔF/F₀.

-

References

- 1. C-di-GMP Hydrolysis by Pseudomonas aeruginosa HD-GYP Phosphodiesterases: Analysis of the Reaction Mechanism and Novel Roles for pGpG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Mechanism of Cyclic Di-GMP-Specific Phosphodiesterase: a Study of the EAL Domain-Containing RocR from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CD38 produces nicotinic acid adenosine dinucleotide phosphate in the lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. e-b-f.eu [e-b-f.eu]

- 8. Kinetic Partitioning between Synthetic and Editing Pathways in Class I Aminoacyl-tRNA Synthetases Occurs at Both Pre-transfer and Post-transfer Hydrolytic Steps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular characterization of organelle-type Nudix hydrolases in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oligoribonuclease is the primary degradative enzyme for pGpG in Pseudomonas aeruginosa that is required for cyclic-di-GMP turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CD38: a NAADP degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crystal Structures and Biochemical Analyses Suggest a Unique Mechanism and Role for Human Glycyl-tRNA Synthetase in Ap4A Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Subset of Exoribonucleases Serve as Degradative Enzymes for pGpG in c-di-GMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Oligoribonuclease is the primary degradative enzyme for pGpG in Pseudomonas aeruginosa that is required for cyclic-di-GMP turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A pGpG-specific phosphodiesterase regulates cyclic di-GMP signaling in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. A pGpG-specific phosphodiesterase regulates cyclic di-GMP signaling in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. C-di-GMP Hydrolysis by Pseudomonas aeruginosa HD-GYP Phosphodiesterases: Analysis of the Reaction Mechanism and Novel Roles for pGpG | PLOS One [journals.plos.org]

- 23. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 26. metabolomicsworkbench.org [metabolomicsworkbench.org]

The Significance of the 3'-5' Phosphodiester Bond in pppApA: A Core Technical Guide for Researchers and Drug Development Professionals

Abstract

5'-triphosphoadenylyl-(3'→5')-adenosine (pppApA) is a critical, yet transient, linear dinucleotide that serves as a key intermediate in the biosynthesis of the bacterial second messenger, cyclic di-AMP (c-di-AMP). The formation and subsequent cyclization of this compound are entirely dependent on the integrity and specific stereochemistry of its 3'-5' phosphodiester bond. This technical guide provides an in-depth analysis of the significance of this bond, detailing its role in the enzymatic synthesis of c-di-AMP, its implications for bacterial signaling, and its potential as a target for novel antimicrobial drug development. This document includes summaries of quantitative data, detailed experimental protocols for the study of this compound, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction: The Central Role of this compound in Bacterial Signaling

Bacteria employ a sophisticated network of second messengers to regulate a wide array of physiological processes, including cell wall homeostasis, biofilm formation, and virulence. Cyclic di-AMP is a crucial signaling molecule in many Gram-positive bacteria, and its synthesis is tightly regulated. The primary pathway for c-di-AMP production involves the condensation of two ATP molecules, a reaction catalyzed by diadenylate cyclase (DAC) enzymes, such as DisA and CdaA. This process is not a direct cyclization but proceeds through the formation of a linear intermediate, this compound.[1][2]

The formation of the 3'-5' phosphodiester bond in this compound is the pivotal first step in this two-step reaction mechanism. This bond links the 3'-hydroxyl group of one adenosine triphosphate (ATP) molecule to the 5'-alpha-phosphate of a second ATP molecule. The resulting linear dinucleotide, this compound, is then positioned within the active site of the DAC enzyme for the subsequent intramolecular cyclization, which forms the second 3'-5' phosphodiester bond and releases pyrophosphate to yield c-di-AMP.

The 3'-5' Phosphodiester Bond: The Linchpin of this compound's Function

The 3'-5' phosphodiester bond is the backbone of nucleic acids, providing structural stability and the basis for genetic information storage. In this compound, this bond has several key points of significance:

-

Enzymatic Recognition and Positioning: The specific 3'-5' linkage is crucial for the correct positioning of this compound within the catalytic pocket of the diadenylate cyclase. This precise orientation is a prerequisite for the subsequent cyclization step.

-

Chemical Stability and Reactivity: The phosphodiester bond provides a balance of stability, allowing this compound to exist as a discrete intermediate, and reactivity, enabling the subsequent nucleophilic attack to form the cyclic product.

-

Distinction from other Linkages: The 3'-5' linkage distinguishes this compound from other isomers, such as those with 2'-5' linkages. While 2'-5' linked oligonucleotides play roles in other biological systems, such as the interferon response in eukaryotes, the bacterial c-di-AMP synthesis pathway is specific for the 3'-5' isomer.

While this compound is primarily recognized as an intermediate, its correct formation is a critical checkpoint in the c-di-AMP signaling pathway. Any disruption in the formation of this 3'-5' phosphodiester bond would effectively halt the production of c-di-AMP, with significant consequences for bacterial physiology.

Quantitative Analysis of this compound Metabolism

Currently, there is a lack of comprehensive quantitative data specifically for this compound in the literature. However, the experimental protocols outlined in Section 5 can be employed to determine key kinetic parameters for the enzymes involved in its synthesis and degradation. The following table provides a template for the presentation of such data.

| Enzyme | Organism | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Diadenylate Cyclase (e.g., DisA, CdaA) | Bacillus subtilis, Listeria monocytogenes, Mycobacterium tuberculosis | ATP | This compound, c-di-AMP | TBD | TBD | TBD |

| Phosphodiesterase (e.g., GdpP) | Staphylococcus aureus | c-di-AMP | pApA | TBD | TBD | TBD |

| Phosphodiesterase (e.g., Pde2) | Staphylococcus aureus | pApA | AMP | TBD | TBD | TBD |

TBD: To Be Determined through the experimental protocols detailed below.

Signaling Pathways and Logical Relationships

The synthesis of c-di-AMP via the this compound intermediate is a fundamental bacterial signaling pathway. The following diagrams, generated using the DOT language, illustrate this pathway and the logical flow of experimental analysis.

Caption: The two-step enzymatic synthesis of c-di-AMP via the this compound intermediate.

Caption: A logical workflow for the synthesis, purification, and analysis of this compound.

Detailed Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from methodologies used to study diadenylate cyclase activity.

1. Reagents and Buffers:

-

Purified diadenylate cyclase (e.g., recombinant DisA from Bacillus subtilis or CdaA from Listeria monocytogenes).

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 50 mM KCl.

-

ATP solution: 100 mM ATP in nuclease-free water, pH adjusted to 7.0.

-

Quenching solution: 0.5 M EDTA.

2. Protocol:

-

Prepare the reaction mixture in a final volume of 100 µL.

-

To the reaction tube, add 10 µL of 10x Reaction Buffer.

-

Add ATP to a final concentration of 1-5 mM.

-

Add purified diadenylate cyclase to a final concentration of 1-5 µM.

-

Incubate the reaction at 37°C. The reaction time should be optimized to maximize the accumulation of the this compound intermediate (e.g., short time points of 1-10 minutes).

-

Stop the reaction by adding 10 µL of 0.5 M EDTA.

-

The reaction products can be immediately analyzed by HPLC or stored at -20°C.

HPLC Purification of this compound

1. Equipment and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Anion-exchange column (e.g., a DEAE column) or a C18 reverse-phase column.

-

Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.5.

-

Mobile Phase B: 100 mM TEAA in 50% acetonitrile.

2. Protocol:

-

Equilibrate the column with Mobile Phase A.

-

Inject the quenched reaction mixture onto the column.

-

Elute the nucleotides using a linear gradient of Mobile Phase B (e.g., 0-50% over 30 minutes).

-

Monitor the elution profile at 254 nm. ATP, ADP, AMP, this compound, and c-di-AMP will elute at distinct retention times.

-

Collect the fractions corresponding to the this compound peak.

-

Lyophilize the collected fractions to remove the volatile buffer.

-

Re-dissolve the purified this compound in nuclease-free water.

Mass Spectrometry Analysis for Quantification

1. Equipment:

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., a triple quadrupole or Orbitrap mass spectrometer).

2. Protocol:

-

Inject the purified this compound or an aliquot of the reaction mixture onto an appropriate LC column coupled to the mass spectrometer.

-

Perform electrospray ionization (ESI) in negative ion mode.

-

Monitor for the expected mass-to-charge ratio (m/z) of this compound.

-

For absolute quantification, a standard curve should be generated using a synthesized this compound standard.

Implications for Drug Development

The 3'-5' phosphodiester bond in this compound, and more specifically the diadenylate cyclase enzymes that form it, represent a promising target for the development of novel antibiotics. Since c-di-AMP is essential for the viability of many pathogenic bacteria, inhibiting its production would be a bacteriostatic or bactericidal strategy.

Targeting Diadenylate Cyclases:

-

Small Molecule Inhibitors: High-throughput screening campaigns can be designed to identify small molecules that bind to the active site of DACs and prevent the formation of the this compound intermediate. The enzymatic assays described in this guide are well-suited for such screens.

-

Non-hydrolyzable Analogs: The development of ATP analogs that can bind to the DAC active site but cannot be converted to this compound could serve as competitive inhibitors.

-

Structure-Based Drug Design: With the availability of crystal structures for several DACs, structure-based drug design can be employed to develop potent and specific inhibitors.

It is important to note that this compound itself is unlikely to be a direct signaling molecule that activates downstream pathways like the STING pathway in host cells. The STING pathway is primarily activated by cyclic dinucleotides. Therefore, drug development efforts should focus on the enzymes that metabolize this compound rather than targeting this compound itself as a signaling molecule.

Conclusion

The 3'-5' phosphodiester bond in this compound is a cornerstone of c-di-AMP biosynthesis in a wide range of bacteria. While this compound is a transient intermediate, its correct and efficient formation is essential for the production of this vital second messenger. Understanding the enzymatic mechanisms that create and utilize this bond provides a critical foundation for the development of novel antimicrobial agents. The experimental protocols and analytical approaches detailed in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the significance of this compound and to exploit its metabolic pathway for therapeutic benefit.

References

The pppApA Metabolic Pathway: A Technical Guide for Researchers and Drug Development Professionals

Abstract

5'-triphosphoadenylyl(3'→5')adenosine, commonly known as pppApA, is a linear dinucleotide that serves as a critical intermediate in the biosynthesis of the bacterial second messenger, cyclic di-AMP (c-di-AMP). Initially viewed as a transient species, recent discoveries have highlighted its direct role in bacterial physiology and interbacterial competition, particularly as a potent toxin. Understanding the metabolic pathway of this compound—its synthesis, degradation, and regulation—is paramount for developing novel antimicrobial strategies and for the targeted modulation of bacterial signaling networks. This guide provides an in-depth exploration of the this compound metabolic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the core processes to support researchers, scientists, and drug development professionals in this field.

The this compound Metabolic Pathway: Synthesis and Fate

The cellular concentration of this compound is tightly controlled by the coordinated action of synthesizing enzymes (diadenylate cyclases) and catabolizing enzymes (phosphodiesterases).

Synthesis of this compound

This compound is synthesized through the condensation of two molecules of adenosine triphosphate (ATP). This reaction is catalyzed by diadenylate cyclases (DACs), a class of enzymes that includes DisA and CdaA, which are responsible for producing c-di-AMP.[1] In this enzymatic reaction, this compound is formed as a linear intermediate before the final cyclization step that produces c-di-AMP and pyrophosphate (PPi).

Certain bacterial toxins, such as Tas1 from Pseudomonas aeruginosa, also function as this compound synthetases. These toxins utilize an ATP-dependent pyrophosphorylation mechanism to rapidly convert ATP into this compound, leading to ATP depletion and metabolic collapse in target cells.

The Fate of this compound: Cyclization and Degradation

Once synthesized, this compound has two primary fates:

-

Cyclization to c-di-AMP: In the canonical pathway, the same diadenylate cyclase that formed this compound catalyzes its intramolecular cyclization to produce the signaling molecule c-di-AMP.

-

Hydrolysis: this compound can be degraded by specific phosphodiesterases (PDEs). Enzymes like GdpP and Pde2 are involved in this process. GdpP primarily hydrolyzes c-di-AMP to the linear intermediate 5'-phosphoadenylyl(3'→5')adenosine (pApA).[2] Pde2, in turn, preferentially hydrolyzes pApA into two molecules of adenosine monophosphate (AMP), completing the degradation pathway.[3] Some multifunctional PDEs, such as AtaC, can hydrolyze c-di-AMP efficiently to AMP via the pApA intermediate.[4]

Quantitative Analysis of Pathway Enzymes

The efficiency and regulation of the this compound pathway are dictated by the kinetic properties of its associated enzymes. While comprehensive kinetic data for this compound as a direct substrate is still emerging, studies on the closely related c-di-AMP metabolism provide crucial insights.

| Enzyme | Organism | Substrate | Parameter | Value | Reference |

| GdpP | Bacillus subtilis | c-di-AMP | kcat | 0.55 s-1 | [4] |

| AtaC | Streptomyces venezuelae | c-di-AMP | kcat | 0.2 s-1 | [4] |

| AtaCD269N (inactive) | Streptomyces venezuelae | c-di-AMP | KD | 0.9 µM | [4] |

| CdaA (Δ100CdaA) | Listeria monocytogenes | ATP | Relative Activity | Highest with Mn2+, reduced with Co2+, not confirmed with Mg2+/Ca2+ | [5] |

| CdaA (Y187A mutant) | Listeria monocytogenes | ATP | Activity Change | ~5-fold reduction compared to wild-type | [6] |

Role in Cellular Signaling and Crosstalk

The this compound/c-di-AMP pathway does not operate in isolation. It engages in significant crosstalk with other critical bacterial signaling networks, most notably the stringent response, which is governed by the alarmones (p)ppGpp. In Staphylococcus aureus, ppGpp has been shown to inhibit the phosphodiesterase Pde2. This inhibition leads to the accumulation of pApA, which in turn acts as an inhibitor of the primary c-di-AMP phosphodiesterase, GdpP, creating a complex feedback loop that elevates intracellular c-di-AMP levels.[3] This crosstalk allows bacteria to integrate signals from nutritional stress (via (p)ppGpp) with signals related to cell envelope integrity and other processes regulated by c-di-AMP.

Experimental Protocols

Accurate characterization of the enzymes involved in this compound metabolism is essential for research and drug discovery. The following sections provide detailed methodologies for key experiments.

General Experimental Workflow

A typical experiment to determine the kinetic parameters of a this compound-metabolizing enzyme involves incubating the purified enzyme with its substrate, taking samples at various time points, stopping the reaction, and quantifying the substrate and product(s) using High-Performance Liquid Chromatography (HPLC).

Protocol for In Vitro this compound Synthesis Assay

This protocol is designed to measure the activity of a diadenylate cyclase in synthesizing this compound and/or c-di-AMP.

-

Reaction Setup:

-

Prepare a 2X reaction buffer (e.g., 80 mM Tris-HCl pH 7.5, 200 mM NaCl, 20 mM MnCl₂).

-

In a 1.5 mL microcentrifuge tube, combine 50 µL of 2X reaction buffer, purified diadenylate cyclase (e.g., DisA or CdaA) to a final concentration of 1-5 µM, and nuclease-free water to a volume of 90 µL.

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding 10 µL of 10 mM ATP (final concentration 1 mM). Mix gently.

-

Incubate the reaction at 37°C.

-

-

Time-Course Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 10 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of 0.5 M EDTA, pH 8.0, to chelate the divalent metal cations essential for the enzyme's activity.[1] Alternatively, heat inactivation (95°C for 5 minutes) can be used.

-

-

Sample Preparation for Analysis:

-

Centrifuge the quenched samples at >13,000 x g for 5 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis by HPLC.

-

Protocol for In Vitro this compound Hydrolysis Assay

This protocol measures the activity of a phosphodiesterase that degrades this compound.

-

Reaction Setup:

-

Prepare a 2X reaction buffer suitable for the specific PDE (e.g., 80 mM MOPS pH 7.5, 20 mM MnCl₂).

-

In a 1.5 mL microcentrifuge tube, combine 50 µL of 2X reaction buffer, purified phosphodiesterase (e.g., GdpP) to a final concentration of 50-200 nM, and nuclease-free water to a volume of 90 µL.

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of a stock solution of this compound to achieve the desired final concentration (ranging from sub-Km to saturating levels, e.g., 1 µM to 500 µM).

-

Incubate the reaction at 37°C.

-

-

Time-Course Sampling and Quenching:

-

Follow the same procedure as in Protocol 4.2, Step 3, collecting aliquots at appropriate time points based on the enzyme's expected activity.

-

-

Sample Preparation for Analysis:

-

Follow the same procedure as in Protocol 4.2, Step 4.

-

Protocol for Quantification of this compound by HPLC

This protocol outlines a general method for separating and quantifying adenine nucleotides.

-

Instrumentation and Column:

-

Utilize an HPLC system equipped with a UV detector.

-

Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6-5 µm particle size) suitable for nucleotide separation.

-

-

Mobile Phase Preparation:

-

Buffer A: 5 mM Tetrabutylammonium hydroxide (as an ion-pairing agent), 30 mM KH₂PO₄, adjusted to pH 6.0.

-

Buffer B: 100% Acetonitrile.

-

-

Chromatographic Separation:

-

Equilibrate the column with the starting mobile phase composition (e.g., 95% Buffer A, 5% Buffer B).

-

Inject 10-50 µL of the prepared sample supernatant.

-

Run a linear gradient to separate the nucleotides. A typical gradient might be:

-

0-2 min: 5% Buffer B

-

2-15 min: Ramp from 5% to 40% Buffer B

-

15-20 min: Ramp from 40% to 95% Buffer B (column wash)

-

20-22 min: Ramp from 95% to 5% Buffer B

-

22-30 min: Re-equilibrate at 5% Buffer B

-

-

Set the flow rate to 0.8-1.2 mL/min.

-

-

Detection and Quantification:

-

Monitor the elution profile by measuring UV absorbance at 254 nm or 260 nm.

-

Identify peaks corresponding to ATP, this compound, pApA, and AMP by comparing their retention times to those of pure standards run under the same conditions.

-

Quantify the amount of each nucleotide by integrating the area under the corresponding peak and comparing it to a standard curve generated from known concentrations of the standards.

-

Conclusion and Relevance for Drug Development

The this compound metabolic pathway represents a nexus of bacterial signaling, stress response, and pathogenesis. As the essential precursor to c-di-AMP in many pathogens, the enzymes responsible for its synthesis, such as CdaA, are attractive targets for novel antibiotics.[6] Inhibiting diadenylate cyclases would not only block the production of a vital signaling molecule but could also prevent the toxic accumulation of this compound by certain pathogens. Conversely, understanding the mechanisms of this compound-producing toxins could inspire new antibacterial agents that function by deliberately inducing metabolic catastrophe in target bacteria. The intricate regulatory networks, including the crosstalk with the stringent response, offer further opportunities for therapeutic intervention. A comprehensive understanding of this pathway, supported by robust quantitative and methodological data, is crucial for exploiting it as a target in the ongoing fight against antibiotic resistance.

References

- 1. Assessment of Diadenylate Cyclase and c-di-AMP-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase 2 - Wikipedia [en.wikipedia.org]

- 3. Crosstalk between (p)ppGpp and other nucleotide second messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Crystal structures of the c-di-AMP–synthesizing enzyme CdaA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Biochemical Analysis of the Essential Diadenylate Cyclase CdaA from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of pppApA: A Linear Dinucleotide Intermediate in Bacterial Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial signaling, small molecules play a pivotal role in regulating a vast array of cellular processes, from stress responses to virulence. Among these signaling molecules, cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a crucial second messenger in many bacteria, particularly Gram-positive species. The synthesis of this vital molecule proceeds through a fascinating, yet often overlooked, linear dinucleotide intermediate: pppApA . This technical guide provides a comprehensive overview of the natural occurrence of this compound in different bacterial species, its enzymatic synthesis, and the methodologies for its detection and analysis. While quantitative data on the intracellular concentrations of this compound are still emerging and not widely available across a range of bacterial species, this guide synthesizes the current understanding and provides the necessary framework for its investigation.

The Central Role of this compound in c-di-AMP Synthesis

The primary known role of this compound in bacteria is as a key intermediate in the enzymatic synthesis of cyclic di-AMP. This process is catalyzed by a class of enzymes known as diadenylate cyclases (DACs), with two major families being DisA (DNA integrity scanning protein A) and CdaA (c-di-AMP synthase A).[1][2][3]

The synthesis of c-di-AMP from ATP is a two-step reaction:

-

Formation of this compound: Two molecules of ATP are condensed by the diadenylate cyclase enzyme to form the linear dinucleotide intermediate, this compound, with the release of two pyrophosphate (PPi) molecules.[4][5]

-

Cyclization: The same enzyme then catalyzes the intramolecular cyclization of this compound to form the cyclic di-AMP molecule, releasing another pyrophosphate molecule.

The transient nature of this compound as an intermediate makes its detection and quantification challenging, contributing to the limited availability of data on its intracellular concentrations.

Natural Occurrence and Quantitative Data

Direct quantitative data on the natural occurrence and intracellular concentrations of this compound in different bacterial species are currently scarce in the scientific literature. Most metabolomic and nucleotide analyses in bacteria have historically focused on more abundant signaling molecules like (p)ppGpp and, more recently, c-di-AMP. The low abundance and transient nature of this compound as a reaction intermediate present significant analytical challenges.